Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)15-11-19-21-9-8-13(10-16(15)21)20-17(22)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXXRMSNLPGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has demonstrated various biological activities, particularly in the realm of anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been shown to have a similar mechanism, potentially making it useful for treating inflammatory diseases .
- Anticancer Properties : Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives as inhibitors of various kinases involved in cancer proliferation. Notably, compounds in this class have been identified as inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis. This compound may serve as a lead compound for developing novel anticancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.
- General Synthesis Route :
- Step 1 : Formation of the pyrazole ring through condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Step 2 : Introduction of the benzamide moiety via acylation reactions.
- Step 3 : Esterification to obtain the final ethyl ester derivative.
This synthetic pathway allows for the modification of substituents on the pyrazolo ring, which can enhance biological activity or alter pharmacokinetic properties .
Therapeutic Applications
Given its biological profile, this compound has potential therapeutic applications:
- Cardiovascular Diseases : The compound's ability to modulate nitric oxide pathways suggests it could be beneficial in treating cardiovascular disorders by promoting vasodilation and reducing blood pressure .
- Cancer Treatment : As an inhibitor of key kinases associated with cancer progression, this compound could be developed into a targeted therapy for various cancers. Preliminary studies indicate its effectiveness against different cancer cell lines, including breast and lung cancers .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from pyrazolo[1,5-a]pyridine:
These studies underscore the potential of this compound as a versatile compound in drug discovery.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as anticancer and antiviral properties.
Uniqueness
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. The presence of the ethyl ester and 2-methylbenzamido groups provides additional sites for chemical modification, making it a versatile compound for drug design and material science .
Biological Activity
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazolo-pyridine core, which is known for conferring various biological activities. The compound can be represented by the following structural formula:
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein kinases such as CK2 (casein kinase 2), which plays a crucial role in cell proliferation and survival. This inhibition can lead to anti-cancer effects by inducing apoptosis in tumor cells .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pathways involving phosphodiesterases (PDE) and c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses . This multi-target activity suggests its usefulness in treating inflammatory diseases.
- Antimicrobial Activity : Pyrazolo-pyridine derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound. Below are key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
